3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and an acrylic acid moiety. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multiple steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The initial step involves the construction of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction between a 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
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Bromination: : The next step is the bromination of the imidazo[1,2-a]pyridine core. This is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the methoxyphenyl group with the brominated imidazo[1,2-a]pyridine in the presence of a palladium catalyst and a base.
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Formation of the Acrylic Acid Moiety: : The final step involves the introduction of the acrylic acid moiety. This can be achieved through a Heck reaction, where the methoxyphenyl-substituted imidazo[1,2-a]pyridine is reacted with acrylic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the acrylic acid moiety, converting it to the corresponding propionic acid derivative.
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Substitution: : The bromine atom in the imidazo[1,2-a]pyridine core can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Propionic acid derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
3-Bromoimidazo[1,2-a]pyridine: A simpler derivative with similar reactivity.
3-(3-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the acrylic acid moiety but shares the methoxyphenyl group.
Uniqueness
3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is unique due to the combination of its bromine atom, methoxyphenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-13-4-2-3-11(9-13)17-14(6-8-16(21)22)20-10-12(18)5-7-15(20)19-17/h2-10H,1H3,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKCGGPETAIVJQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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